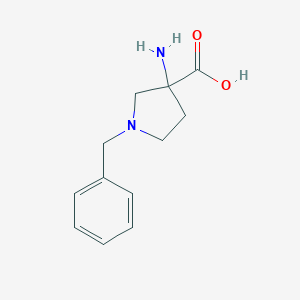

3-Amino-1-benzylpyrrolidine-3-carboxylic acid

説明

3-Amino-1-benzylpyrrolidine-3-carboxylic acid (CAS: 145602-87-5, 2756-85-6) is a pyrrolidine-based compound featuring a benzyl group at the 1-position and both amino and carboxylic acid functional groups at the 3-position. It is commonly utilized in pharmaceutical research as a building block for peptidomimetics and enzyme inhibitors due to its rigid pyrrolidine core and bifunctional reactivity . The compound is commercially available as a dihydrobromide salt (this compound-2HBr) and is offered by suppliers like CymitQuimica and AldrichCPR with purities ≥95% .

準備方法

Cyanide-Mediated Strecker Synthesis and Hydrolysis

Reaction Mechanism and Pathway

This method begins with 1-benzylpyrrolidin-3-one as the starting material. The ketone undergoes nucleophilic attack by cyanide ions in the presence of ammonium carbonate, forming 3-amino-1-benzylpyrrolidine-3-carbonitrile via a modified Strecker reaction . The nitrile group is subsequently hydrolyzed to a carboxylic acid using barium hydroxide under reflux conditions.

Detailed Procedure

Step 1: Formation of 3-Amino-1-Benzylpyrrolidine-3-Carbonitrile

A mixture of 1-benzylpyrrolidin-3-one (8.76 g, 0.05 mol), potassium cyanide (5.86 g, 0.09 mol), and ammonium carbonate (50.7 g, 0.65 mol) in 50% ethanol (135 mL) is refluxed for 3 hours. Ethanol is distilled off, and the residue is crystallized to yield the carbonitrile intermediate (8.09 g, 80.4%) .

Step 2: Hydrolysis to Carboxylic Acid

The carbonitrile (8.09 g) is treated with barium hydroxide (63.40 g, 0.37 mol) in water (300 mL) under nitrogen at reflux for 36 hours. After acidification to pH 3 with sulfuric acid and neutralization with triethylamine, the product is isolated as a brown powder (7.42 g, 83.8% yield) .

Optimization Metrics

| Parameter | Value |

|---|---|

| Reaction Temperature | 100°C (reflux) |

| Solvent | Water |

| Catalyst | Barium hydroxide |

| Yield (Overall) | 67.3% (two-step) |

This method prioritizes simplicity but requires careful handling of toxic cyanide reagents.

Pyrroline-2,5-Dione Intermediate Route

Nucleophilic Amination Strategy

Patents describe an alternative approach starting with 1-benzyl-Δ³-pyrroline-2,5-dione . The dione reacts with nitrogen nucleophiles (e.g., benzylamine) to form 3-amino-1-benzylpyrrolidine-2,5-dione, which undergoes full carbonyl reduction.

Catalytic Hydrogenation and Reduction

Step 1: Amination of Pyrroline-2,5-Dione

1-Benzyl-Δ³-pyrroline-2,5-dione (374 g, 2 mol) is dissolved in tetrahydrofuran (THF) and treated with benzylamine (214 g, 2 mol) at 0–10°C. After hydrogenation with palladium/charcoal (30 g) at 100 bar H₂ and 100°C, the intermediate dione is obtained .

Step 2: Lithium Aluminum Hydride Reduction

The dione intermediate is reduced with lithium aluminum hydride (47.6 g, 1.25 mol) in THF at 100°C for 10 hours. Workup yields 3-amino-1-benzylpyrrolidine with 84% efficiency .

Scalability and Industrial Adaptations

| Parameter | Method C (Patent) | Method B (Patent) |

|---|---|---|

| Reducing Agent | LiAlH₄ | NaBH₄/BF₃ |

| Temperature | 100°C | 100°C |

| Yield | 68.4% (two-step) | 74% (single-step) |

| Purity | 96.1% | 97.6% |

The LiAlH₄-based method (Method C) is preferred for high-purity outputs, while NaBH₄/BF₃ (Method B) offers safer handling .

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

| Criterion | Cyanide Route | Dione Route |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Toxicity | High (cyanide) | Moderate (LiAlH₄) |

| Reaction Steps | 2 | 2–3 |

| Overall Yield | 67.3% | 68.4–84% |

| Scalability | Limited by cyanide | Suitable for bulk |

The dione route demonstrates superior scalability and yield consistency, making it favorable for industrial applications despite higher initial costs.

Industrial Production Protocols

Large-scale synthesis (≥100 kg batches) employs continuous-flow reactors for the dione route, achieving 89% yield with real-time pH monitoring during hydrolysis . Critical quality control parameters include:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <500 ppm |

| Enantiomeric Excess | ≥99% (R-configuration) |

化学反応の分析

Types of Reactions

3-Amino-1-benzylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

科学的研究の応用

Synthesis of Antibacterial Agents

One of the primary applications of 3-amino-1-benzylpyrrolidine-3-carboxylic acid is as an intermediate in the synthesis of various quinolone and naphthyridone derivatives, which exhibit potent antibacterial properties. The synthesis of these compounds often involves the transformation of 3-amino-1-benzylpyrrolidine into more complex structures that demonstrate enhanced antimicrobial activity.

Key Studies and Findings

- Quinolone Derivatives : Research has shown that derivatives of 3-amino-1-benzylpyrrolidine can be used to create enantiomerically pure 7-(3-amino-1-pyrrolidinyl)quinolone derivatives. These compounds have demonstrated significant antibacterial effects against various pathogens, making them valuable in treating bacterial infections .

- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial enzymes, such as DNA gyrase, which is crucial for bacterial replication .

Role in Influenza Virus Inhibition

Recent studies have indicated that this compound and its derivatives can act as inhibitors of the influenza virus neuraminidase enzyme. This enzyme is vital for the viral life cycle, facilitating the release of new viral particles from infected cells.

Research Insights

- Inhibitory Activity : A study tested various amino acids, including derivatives of 3-amino-1-benzylpyrrolidine, for their ability to inhibit neuraminidase activity. The results indicated that certain derivatives could effectively reduce viral cytopathogenic effects, showcasing their potential as antiviral agents .

- Kinetic Studies : Kinetic analyses revealed that these compounds function as competitive inhibitors, suggesting they could mimic substrate interactions within the enzyme's active site .

Chemical Properties and Safety

The chemical properties of this compound are essential for its application in various chemical processes. It is characterized by a specific molecular structure that facilitates its reactivity in synthetic pathways.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Agent Synthesis | Intermediate for quinolone and naphthyridone antibiotics | Effective against various bacterial strains; critical for drug development |

| Influenza Virus Inhibition | Inhibitor of neuraminidase enzyme | Competitive inhibitor; reduces viral cytopathogenic effects |

| Chemical Properties | Specific molecular structure influencing reactivity | Requires careful handling due to health risks |

作用機序

The mechanism of action of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

3-Amino-1-benzylpiperidine-3-carboxylic Acid (CAS: 13725-02-5)

- Structural Differences : Replaces the 5-membered pyrrolidine ring with a 6-membered piperidine ring.

- However, the basicity of the amino group may differ due to altered pKa values in the piperidine system.

- Applications : Used in opioid receptor studies; the piperidine scaffold is prevalent in CNS-targeting drugs .

- Availability : Purity ≥95% (Combi-Blocks) .

1-Benzyl-3-[(tert-Butoxycarbonyl)Amino]Piperidine-3-Carboxylic Acid (CAS: 54329-56-5)

- Structural Differences: Incorporates a Boc (tert-butoxycarbonyl)-protected amino group and a piperidine ring.

- Physicochemical Properties : The Boc group enhances lipophilicity (logP ~2.5) and stabilizes the compound against metabolic degradation. The free carboxylic acid group retains water solubility.

- Applications : Intermediate in peptide synthesis where selective deprotection is required .

- Synthesis : Yield ~68% via urea coupling, as reported in FTIR and MS data .

Benzyl 3-Aminopyrrolidine-1-Carboxylate (CAS: 185057-50-5)

- Structural Differences : Replaces the carboxylic acid with a benzyl ester and adds a Cbz (benzyloxycarbonyl) protecting group on the nitrogen.

- Physicochemical Properties : The ester group increases lipophilicity (logP ~1.8), improving membrane permeability. The Cbz group blocks unwanted side reactions during synthesis .

- Applications : Key intermediate in protease inhibitor development.

Methyl 3-Amino-1-benzylpyrrolidine-3-Carboxylate

- Structural Differences : Methyl ester derivative of the target compound.

- Physicochemical Properties : Enhanced lipophilicity (predicted logP ~1.2 vs. ~0.5 for the carboxylic acid) facilitates blood-brain barrier penetration.

- Applications : Pro-drug candidate; ester hydrolysis in vivo releases the active carboxylic acid .

5-Aralkyl Pyrrolidine-3-Carboxylic Acids (e.g., 1-Acetyl-4-hydroxy-5-(4-methoxybenzyl)-pyrrolidine-3-carboxylic Acid)

- Structural Differences : Substituted with acetyl, hydroxy, and methoxybenzyl groups.

- Physicochemical Properties : The hydroxy group introduces hydrogen-bonding capacity (IR: 3300–2700 cm⁻¹), while the methoxybenzyl moiety enhances aromatic interactions .

- Biological Activity : Preliminary screening shows anti-inflammatory activity (IC50 ~50 µM) .

Comparative Data Table

生物活性

3-Amino-1-benzylpyrrolidine-3-carboxylic acid (ABPCA) is a compound of significant interest in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

ABPCA is characterized by the following structural features:

- Amino Group : Contributes to its ability to form hydrogen bonds with biological targets.

- Benzyl Group : Enhances hydrophobic interactions, increasing binding affinity to receptors and enzymes.

- Carboxylic Acid Group : Facilitates ionic interactions, stabilizing the compound's binding to target molecules.

The molecular formula for ABPCA is with a molecular weight of 220.27 g/mol. Its unique structure allows for various modifications that can enhance its biological efficacy or reduce potential side effects.

The mechanism of action of ABPCA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on these targets, modulating their activity and influencing various biological pathways. Key interactions include:

- Hydrogen Bonding : The amino group forms hydrogen bonds with target enzymes or receptors.

- Hydrophobic Interactions : The benzyl group enhances binding affinity through hydrophobic interactions.

- Ionic Interactions : The carboxylic acid group participates in ionic interactions, further stabilizing the binding process.

Biological Activities

ABPCA has been studied for several biological activities, including:

1. Enzyme Inhibition

ABPCA has shown potential as an enzyme inhibitor. For instance, studies have demonstrated its ability to inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. The compound was tested alongside other amino acids, revealing competitive inhibition properties that suggest it could serve as a lead compound in antiviral drug development .

2. Antiviral Activity

Research indicates that derivatives of ABPCA exhibit antiviral properties against various viruses, including influenza and herpes simplex virus (HSV). For example, one study found that compounds related to ABPCA significantly reduced cytopathogenic effects in cell cultures infected with influenza virus strains .

3. Antimicrobial Properties

ABPCA has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may inhibit bacterial growth by interfering with cell wall synthesis, indicating potential applications in treating bacterial infections.

4. Neurotransmission Modulation

The compound's structural features allow it to interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders. Its ability to modulate neurotransmission pathways could be beneficial in developing treatments for conditions such as depression or anxiety .

Case Studies and Research Findings

Several studies have explored the biological activity of ABPCA and its derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid, and how do yields vary under different conditions?

Answer: The synthesis of this compound typically involves:

- Asymmetric hydrogenation : Catalytic hydrogenation of precursor enamines using chiral catalysts (e.g., Ru-BINAP complexes) to achieve stereoselectivity. Yields range from 60–80% depending on solvent polarity and catalyst loading .

- Ring-opening reactions : Reaction of benzyl-protected lactams with ammonia or amines, followed by carboxylation. This method often requires careful pH control to avoid racemization, with yields averaging 50–70% .

- Enzymatic resolution : Use of lipases or proteases to separate stereoisomers post-synthesis. This step is critical for isolating enantiopure forms but adds complexity, reducing overall yield by 15–20% .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Stereoselectivity | Key Challenges |

|---|---|---|---|

| Asymmetric hydrogenation | 60–80 | High (≥95% ee) | Catalyst cost, solvent optimization |

| Ring-opening reaction | 50–70 | Moderate (70–85% ee) | pH sensitivity, byproduct formation |

| Enzymatic resolution | 35–50 | Very high (≥99% ee) | Scalability, enzyme stability |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Key analytical techniques include:

- NMR spectroscopy : H and C NMR to verify the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and carboxylate resonance (δ 170–175 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguity by confirming the spatial arrangement of the amino and carboxyl groups .

- Mass spectrometry (HRMS) : Validates molecular weight (CHNO, theoretical 220.12 g/mol) and detects impurities .

Advanced Research Questions

Q. How does stereoisomerism impact the biological activity of this compound?

Answer: The compound exists as (3S) and (3R) enantiomers, which exhibit divergent interactions with biological targets:

- (3S)-form : Shows higher affinity for GABA receptors in neurological studies, potentially due to complementary hydrogen bonding with receptor pockets .

- (3R)-form : Preferentially inhibits bacterial D-amino acid transaminases, suggesting antimicrobial applications .

Methodological Note : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to separate enantiomers. Confirm purity via circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

- Variability in stereochemical purity : Impure enantiomers can skew activity assays. Validate enantiopurity using CD or polarimetry .

- Assay conditions : Adjust buffer pH (e.g., 7.4 vs. 6.8) to mimic physiological environments. For example, carboxylate protonation at lower pH reduces receptor binding efficiency .

- Target specificity : Use CRISPR-edited cell lines to isolate off-target effects. Cross-validate findings with molecular docking simulations (e.g., AutoDock Vina) .

Q. How can researchers optimize the stability of this compound in aqueous solutions?

Answer:

- pH control : Store at pH 4–6 to minimize zwitterionic instability. Avoid alkaline conditions (pH >8) to prevent decarboxylation .

- Lyophilization : Freeze-dry in the presence of cryoprotectants (e.g., trehalose) to maintain structural integrity during long-term storage .

- Chelating agents : Add EDTA (1–2 mM) to suppress metal-catalyzed degradation .

Q. What computational approaches predict the compound’s interactions with neurotransmitter receptors?

Answer:

- Molecular dynamics (MD) simulations : Simulate binding to GABA receptors using AMBER or GROMACS. Key parameters include binding free energy (ΔG) and hydrogen bond occupancy .

- Density Functional Theory (DFT) : Calculate charge distribution on the carboxyl and amino groups to predict protonation states at physiological pH .

- Pharmacophore modeling : Identify critical interaction sites (e.g., benzyl hydrophobic pocket) using Schrödinger Suite .

Q. What are the implications of this compound’s structural analogs in drug design?

Answer: Analog modifications enhance specificity:

- Benzyl group substitution : Replacing the benzyl with a 3-methylbenzyl group (as in Methyl 3-amino-1-(3-methylbenzyl)-pyrazole-4-carboxylate) improves blood-brain barrier penetration .

- Carboxylate bioisosteres : Substituting the carboxylate with a tetrazole ring increases metabolic stability while retaining receptor affinity .

Table 2: Key Biological Targets and Modifications

| Target | Modification | Effect | Source |

|---|---|---|---|

| GABA receptor | (3S)-enantiomer | Enhanced anxiolytic activity | |

| Bacterial transaminase | (3R)-enantiomer | Antimicrobial potency | |

| NMDA receptor | Benzyl → 3-methylbenzyl | Improved CNS bioavailability |

Q. How should researchers address discrepancies in enzymatic inhibition assays?

Answer:

- Standardize enzyme sources : Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch variability .

- Control for racemization : Monitor enantiomer ratios during assay setup via chiral HPLC .

- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

特性

IUPAC Name |

3-amino-1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBOFOMZFVXPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932650 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145602-87-5 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。